1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound that features a urea core substituted with pyridin-2-ylmethyl, thiophen-2-yl, and thiophen-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate precursor could be derived from pyridin-2-ylmethyl isocyanate.
Substitution Reactions: The thiophen-2-yl and thiophen-3-ylmethyl groups can be introduced through substitution reactions. This can be achieved by reacting the urea core with thiophen-2-ylmethyl chloride and thiophen-3-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The urea core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-ylmethyl)-3-(phenyl)-1-(phenylmethyl)urea: Similar structure but with phenyl groups instead of thiophene rings.
1-(Pyridin-2-ylmethyl)-3-(furan-2-yl)-1-(furan-3-ylmethyl)urea: Similar structure but with furan rings instead of thiophene rings.
Uniqueness
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of both pyridine and thiophene rings, which can confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(18-15-5-3-8-22-15)19(10-13-6-9-21-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQFBHHIDKKLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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